3-(3-Cyanophenyl)-1-ethyl-1-methylurea
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Overview
Description
3-(3-Cyanophenyl)-1-ethyl-1-methylurea is an organic compound with a complex structure that includes a cyanophenyl group, an ethyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenyl)-1-ethyl-1-methylurea typically involves the reaction of 3-cyanophenyl isocyanate with ethylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanophenyl)-1-ethyl-1-methylurea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(3-Cyanophenyl)-1-ethyl-1-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Cyanophenyl)-1-ethyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyanophenyl)-1-methylurea
- 3-(3-Cyanophenyl)-1-ethylurea
- 3-(4-Cyanophenyl)-1-ethyl-1-methylurea
Uniqueness
3-(3-Cyanophenyl)-1-ethyl-1-methylurea is unique due to the presence of both ethyl and methyl groups attached to the urea moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918813-15-7 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(3-cyanophenyl)-1-ethyl-1-methylurea |
InChI |
InChI=1S/C11H13N3O/c1-3-14(2)11(15)13-10-6-4-5-9(7-10)8-12/h4-7H,3H2,1-2H3,(H,13,15) |
InChI Key |
XZDZWWWIJKWGIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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